molecular formula C10H12O3 B14526635 2-{1-[(Oxiran-2-yl)methoxy]prop-2-en-1-yl}furan CAS No. 62277-72-9

2-{1-[(Oxiran-2-yl)methoxy]prop-2-en-1-yl}furan

Cat. No.: B14526635
CAS No.: 62277-72-9
M. Wt: 180.20 g/mol
InChI Key: JOSYOXMZKRFAAT-UHFFFAOYSA-N
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Description

2-{1-[(Oxiran-2-yl)methoxy]prop-2-en-1-yl}furan is an organic compound that features both an oxirane (epoxide) and a furan ring in its structure

Preparation Methods

The synthesis of 2-{1-[(Oxiran-2-yl)methoxy]prop-2-en-1-yl}furan typically involves the reaction of furan derivatives with epoxide-containing reagents. One common method is the reaction of furan with glycidyl ethers under basic conditions to form the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

2-{1-[(Oxiran-2-yl)methoxy]prop-2-en-1-yl}furan undergoes various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{1-[(Oxiran-2-yl)methoxy]prop-2-en-1-yl}furan has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of polymers and resins due to its ability to form cross-linked networks.

Mechanism of Action

The mechanism of action of 2-{1-[(Oxiran-2-yl)methoxy]prop-2-en-1-yl}furan involves the reactivity of the epoxide ring. The epoxide can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The furan ring can also participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar compounds to 2-{1-[(Oxiran-2-yl)methoxy]prop-2-en-1-yl}furan include other epoxide-containing furan derivatives. These compounds share similar reactivity due to the presence of the epoxide ring but may differ in their specific applications and properties. Examples of similar compounds include:

  • 2-{1-[(Oxiran-2-yl)methoxy]phenyl}furan
  • 2-{1-[(Oxiran-2-yl)methoxy]benzyl}furan The uniqueness of this compound lies in its specific structure, which combines the reactivity of both the epoxide and furan rings, making it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

62277-72-9

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-[1-(oxiran-2-ylmethoxy)prop-2-enyl]furan

InChI

InChI=1S/C10H12O3/c1-2-9(10-4-3-5-11-10)13-7-8-6-12-8/h2-5,8-9H,1,6-7H2

InChI Key

JOSYOXMZKRFAAT-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CO1)OCC2CO2

Origin of Product

United States

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